AEG-41174

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

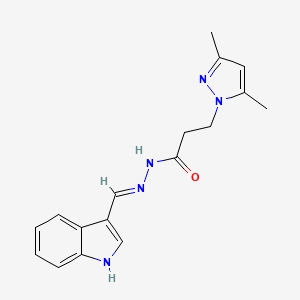

AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).

Applications De Recherche Scientifique

AEG-41174 in Breast Cancer

AEG-41174, known as Astrocyte Elevated Gene-1 (AEG-1), has been identified as a significant prognostic marker for breast cancer progression and patient survival. Research demonstrates that AEG-1 expression is markedly higher in breast cancer cell lines compared to normal breast epithelial cells. Its expression correlates with clinical staging, tumor classification, node classification, and metastasis classification in breast cancer patients. Patients with higher AEG-1 expression tend to have shorter overall survival times, suggesting AEG-1's role as an independent prognostic indicator for survival in breast cancer cases (Li et al., 2008).

AEG-41174 in Neuroblastoma

In neuroblastoma cells, AEG-1 plays a pivotal role in tumor progression and metastasis. Knockdown of AEG-1 in these cells inhibits proliferation and apoptosis, leading to cell cycle arrest. This suggests that overexpressed AEG-1 enhances the tumorigenic properties of neuroblastoma cells, and its inhibition could be a potential adjuvant therapy for this cancer (Liu et al., 2009).

AEG-41174 in Prostate Cancer

Research on prostate cancer reveals that AEG-1 is overexpressed in clinical tissue samples and cultured cells compared to benign prostatic hyperplasia samples and normal prostate epithelial cells. Knockdown of AEG-1 induces cell apoptosis through upregulation of FOXO3a activity. This finding suggests AEG-1 as a dominant factor in prostate cancer cells, potentially serving as a genetic biomarker and molecular target for anticancer agents to prevent cell progression and metastasis in prostate cancer (Kikuno et al., 2007).

AEG-41174 in Renal Cancer

In renal cancer, AEG-1 knockdown inhibits cell proliferation and increases apoptosis, significantly enhancing chemosensitivity to 5-Fluorouracil. This suggests AEG-1's role in renal cancer formation and development, making it a potential target for gene therapy for renal cell carcinoma (Wang et al., 2014).

AEG-41174 in Glioma

Studies indicate AEG-1's involvement in glioma invasion and migration, acting through the activation of the NF-kappaB signaling pathway. It interacts with cyclic AMP-responsive element binding protein-binding protein (CBP), potentially acting as a bridging factor between NF-kappaB, CBP, and the basal transcription machinery. This makes AEG-1 a potential target for malignant glioma therapy (Sarkar et al., 2008).

Propriétés

Nom du produit |

AEG-41174 |

|---|---|

Formule moléculaire |

C17H19NO2 |

Apparence |

Solid powder |

Synonymes |

AEG41174; AEG 41174; AEG-41174; NONE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)

![2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone](/img/structure/B1191476.png)

![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)

![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)

![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)

![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)

![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)

![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)

![4-{[2,7-Diamino-6-cyano-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B1191489.png)

![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)

![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)

![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)